molecular formula C15H17BrN4O2S2 B11181343 4-bromo-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

4-bromo-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

Cat. No.: B11181343
M. Wt: 429.4 g/mol
InChI Key: MLIZUFMREIVCHL-UHFFFAOYSA-N
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Description

4-bromo-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a complex organic compound that features a thiophene ring, a triazine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide typically involves multiple steps, including the formation of the thiophene ring, the triazine ring, and the sulfonamide group. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions for the condensation reactions .

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening methods to identify the best catalysts and solvents, as well as scaling up the reactions in large reactors under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The triazine ring can also interact with nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and triazine-based compounds, such as:

Uniqueness

4-bromo-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is unique due to its combination of a thiophene ring, a triazine ring, and a benzenesulfonamide group. This unique structure allows it to interact with a wide range of molecular targets and pathways, making it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C15H17BrN4O2S2

Molecular Weight

429.4 g/mol

IUPAC Name

4-bromo-N-[3-(2-thiophen-2-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C15H17BrN4O2S2/c16-12-3-5-14(6-4-12)24(21,22)19-15-17-10-20(11-18-15)8-7-13-2-1-9-23-13/h1-6,9H,7-8,10-11H2,(H2,17,18,19)

InChI Key

MLIZUFMREIVCHL-UHFFFAOYSA-N

Canonical SMILES

C1NC(=NCN1CCC2=CC=CS2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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